4-(Dimethylphosphoryl)picolinic acid 4-(Dimethylphosphoryl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 2362010-59-9
VCID: VC4324310
InChI: InChI=1S/C8H10NO3P/c1-13(2,12)6-3-4-9-7(5-6)8(10)11/h3-5H,1-2H3,(H,10,11)
SMILES: CP(=O)(C)C1=CC(=NC=C1)C(=O)O
Molecular Formula: C8H10NO3P
Molecular Weight: 199.146

4-(Dimethylphosphoryl)picolinic acid

CAS No.: 2362010-59-9

Cat. No.: VC4324310

Molecular Formula: C8H10NO3P

Molecular Weight: 199.146

* For research use only. Not for human or veterinary use.

4-(Dimethylphosphoryl)picolinic acid - 2362010-59-9

Specification

CAS No. 2362010-59-9
Molecular Formula C8H10NO3P
Molecular Weight 199.146
IUPAC Name 4-dimethylphosphorylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H10NO3P/c1-13(2,12)6-3-4-9-7(5-6)8(10)11/h3-5H,1-2H3,(H,10,11)
Standard InChI Key DJZWXUQYXOEPOL-UHFFFAOYSA-N
SMILES CP(=O)(C)C1=CC(=NC=C1)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

  • Molecular Formula: C₈H₁₀NO₃P

  • SMILES: CP(=O)(C)C₁=CC(=NC=C₁)C(=O)O

  • InChIKey: DJZWXUQYXOEPOL-UHFFFAOYSA-N
    The phosphoryl group at the 4-position and carboxylic acid at the 2-position create a bifunctional ligand capable of metal coordination (Figure 1).

Predicted Physicochemical Data

PropertyValue
Molecular Weight199.14 g/mol
Predicted CCS (Ų)[M+H]⁺: 141.5; [M+Na]⁺: 152.4
LogP (Est.)~0.72 (similar to picolinic acid)

Synthesis and Derivatization

Key Challenges

  • Regioselectivity: Ensuring phosphorylation at the 4-position requires directing groups or protective strategies.

  • Purification: Column chromatography separates chlorinated byproducts, as seen in related syntheses .

Applications in Coordination Chemistry and Catalysis

Metal Complexation

Phosphoryl picolinic acids exhibit strong chelation to lanthanides and transition metals. For example:

  • Europium/Terbium Sensitization: 6-Phosphoryl picolinic acids form stable [LnL₃] complexes with quantum yields up to 40% in aqueous solutions .

  • Catalytic Activity: Palladium complexes with picolinamide directing groups enable C-H/N-H coupling for heterocycle synthesis .

Comparative Stability Constants

Ligandlog β (Eu³⁺)log β (Tb³⁺)
6-Diethoxyphosphoryl12.313.1
Dipicolinic acid (H₂dpa)10.811.4
Phosphoryl derivatives show enhanced stability vs. carboxylate analogs .

Analytical and Industrial Relevance

Detection Methods

  • Mass Spectrometry: Adducts like [M+Na]⁺ (m/z 222.02905) facilitate identification .

  • Chromatography: Reverse-phase HPLC separates phosphorylated analogs from carboxylated byproducts .

Environmental Impact

As a biodegradable chelator, it may reduce metal toxicity in wastewater treatment .

Future Research Directions

  • Mechanistic Studies: Elucidate the role of phosphorylation in bioactivity and metal coordination.

  • Therapeutic Development: Optimize pharmacokinetics for antiviral or immunomodulatory use.

  • Catalytic Systems: Design asymmetric catalysts using chiral phosphoryl-picolinic acid ligands.

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